2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently under investigation in clinical trials.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, which is determined through various in vitro assays. The study emphasizes the potential of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Crystal Structure and Surface Analysis
Another study focused on the synthesis, crystal structure, and Hirshfeld surface analysis of a compound structurally related to the one . It highlights the importance of hydrogen bond interactions in stabilizing the crystal and molecular structure of such compounds (Prabhuswamy et al., 2016).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Chloroacetamides, including compounds with similarities to the query compound, are explored for their ability to inhibit fatty acid synthesis in algae. Such studies contribute to understanding herbicidal action and potentially developing new agrochemicals (Weisshaar & Böger, 1989).
Molecular Conformations and Hydrogen Bonding
Research into different molecular conformations of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveals the role of hydrogen bonding in forming various dimensional structures. These findings could have implications for the design of molecules with desired properties (Narayana et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-22-15-6-5-14(12-16(15)23-2)13-18(21)20-19(7-9-24-10-8-19)17-4-3-11-25-17/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBONFAOWSNPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide |
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